molecular formula C8H7ClO<br>C6H5COCH2Cl<br>C8H7ClO<br>C6H5COCH2Cl B165298 2-Chloroacetophenone CAS No. 532-27-4

2-Chloroacetophenone

Cat. No.: B165298
CAS No.: 532-27-4
M. Wt: 154.59 g/mol
InChI Key: IMACFCSSMIZSPP-UHFFFAOYSA-N
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Description

Omega-chloroacetophenone, also known as phenacyl chloride or 2-chloro-1-phenylethanone, is a substituted acetophenone. It is a synthetic organic compound with the molecular formula C8H7ClO. This compound is known for its use as a riot control agent, commonly referred to as tear gas or mace .

Mechanism of Action

Target of Action

2-Chloroacetophenone, also known as CN, is primarily used as a riot control agent . The compound’s primary targets are the mucous membranes, particularly those in the eyes and respiratory tract . It acts directly on these targets, causing a range of effects from irritation to severe complications .

Mode of Action

It is thought to act as an sn2-alkylating agent, reacting readily with nucleophilic sites . Important targets include thiol and sulfhydryl groups of enzymes, including lactic dehydrogenase, glutamic dehydrogenase, and pyruvic decarboxylase .

Biochemical Pathways

The compound’s ability to react with thiol and sulfhydryl groups suggests that it may interfere with enzymatic processes that rely on these groups .

Pharmacokinetics

It is known that the compound has low solubility in water but is soluble in alcohols, ethers, and other organic solvents . This suggests that its bioavailability may be influenced by these factors.

Result of Action

Exposure to this compound typically results in ocular and respiratory tract irritation within 20-60 seconds . Ocular effects include blepharospasm, photophobia, conjunctivitis, and periorbital edema . Inhalation can cause a stinging or burning sensation in the nose, tight chest, sore throat, coughing, dyspnea, and difficulty breathing . Dermal outcomes are more severe and include dermal irritation, bulla formation, and subcutaneous edema .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound’s adsorption at the air/water interface is negatively correlated with surface tension . This means that this compound is more likely to adsorb at the gas/water interface with lower surface tension . Additionally, the compound’s effects are related to the concentration of the compound and duration of exposure .

Biochemical Analysis

Biochemical Properties

2-Chloroacetophenone plays a role in biochemical reactions primarily as an irritant. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1 . These channels are involved in sensing pain and irritation. When this compound binds to these channels, it activates them, leading to the sensation of pain and irritation. Additionally, this compound can interact with other proteins and enzymes involved in inflammatory responses, further amplifying its irritant effects .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It primarily affects cells in the respiratory tract, eyes, and skin. Upon exposure, it causes irritation and inflammation in these tissues. At the cellular level, this compound influences cell signaling pathways, particularly those involved in pain and inflammation. It can activate signaling cascades that lead to the release of pro-inflammatory cytokines and other mediators . This compound also affects gene expression by upregulating genes associated with inflammatory responses and downregulating those involved in normal cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with TRP channels and other biomolecules. When this compound binds to TRPV1 and TRPA1 channels, it induces a conformational change that opens the channel, allowing the influx of calcium ions into the cell . This influx triggers a cascade of intracellular events, including the activation of protein kinases and transcription factors that regulate gene expression. Additionally, this compound can inhibit certain enzymes involved in cellular metabolism, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable but can degrade upon prolonged exposure to air and moisture . Over time, its irritant effects may diminish as it degrades. Long-term studies have shown that repeated exposure to this compound can lead to chronic inflammation and damage to tissues, particularly in the respiratory tract . These long-term effects are of concern in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it primarily causes irritation and mild inflammation. At higher doses, it can lead to severe respiratory distress, skin blistering, and even death . Studies have shown that there is a threshold dose above which the toxic effects of this compound become significantly more severe. This threshold is important for determining safe exposure levels in both laboratory and real-world settings .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to its detoxification and elimination from the body. It is metabolized primarily in the liver by enzymes such as cytochrome P450 . The metabolic products are then excreted through the urine. The metabolism of this compound can affect metabolic flux and metabolite levels, particularly in pathways involved in detoxification and excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It can affect the activity and function of various cellular components in these compartments. For example, in the nucleus, it can interact with transcription factors and other proteins involved in gene regulation. In the cytoplasm, it can affect signaling pathways and metabolic processes . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Omega-chloroacetophenone can be synthesized through several methods:

Chemical Reactions Analysis

Omega-chloroacetophenone undergoes various chemical reactions:

Scientific Research Applications

Omega-chloroacetophenone has several applications in scientific research:

Comparison with Similar Compounds

Omega-chloroacetophenone is often compared with other riot control agents such as:

    o-Chlorobenzylidene Malonitrile (CS): CS gas is more potent and less toxic than omega-chloroacetophenone.

    Oleoresin Capsicum (OC):

Omega-chloroacetophenone is unique due to its historical use and its specific chemical properties that make it effective as a lacrimator.

Properties

IUPAC Name

2-chloro-1-phenylethanone
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InChI

InChI=1S/C8H7ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6H2
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InChI Key

IMACFCSSMIZSPP-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(=O)CCl
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Molecular Formula

C6H5COCH2Cl, Array, C8H7ClO
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DSSTOX Substance ID

DTXSID9020293
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Molecular Weight

154.59 g/mol
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Physical Description

2-chloroacetophenone appears as a white crystalline solid. Denser than water and insoluble in water. Hence sinks in water. A lachrymator: vapors are very irritating to the eyes. Has a floral odor. Used as a riot control agent., Colorless to gray crystalline solid with a sharp, irritating odor; [NIOSH], COLOURLESS-TO-GREY CRYSTALS., Colorless to gray crystalline solid with a sharp, irritating odor.
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Boiling Point

441 to 442 °F at 760 mmHg (NTP, 1992), 247 °C, 244-245 °C, 472 °F
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Flash Point

244 °F (NTP, 1992), 244 °F, 118 °C (closed cup), 244 °F (118 °C) (Closed cup), 118 °C c.c.
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water, Very soluble in ethanol, ethyl ether, benzene; soluble in acetone, petroleum ether, Soluble in carbon disulfide, Solubility in water, g/100ml at 25 °C: 1.64
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Density

1.32 at 59 °F (USCG, 1999) - Denser than water; will sink, 1.324 g/cu cm at 15 °C, Solid density at 20 °C = 1.318 g/cc; liquid density at 58 °C = 1.187 g/cc, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.32
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Vapor Density

5.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.32 (Air = 1), Relative vapor density (air = 1): 5.3, 5.2
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Vapor Pressure

0.0054 mmHg at 68 °F (NTP, 1992), 0.005 [mmHg], Vapor pressure: 0 °C, 0.0026 mm Hg; 20 °C, 0.0041 mm Hg; 52 °C, 0.152 mm Hg., 5.4X10-3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.7, 0.005 mmHg
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Mechanism of Action

2-Chloroacetophenone toxicity may be due to the alkylation and consequent inhibition of sulfhydryl-containing enzymes because inhibition of lactate dehydrogenase activity by 2-chloroacetophenone in vitro was not reversed by glutathione and because intravenous administration of sodium thiosulfate did not protect rats from lethal doses of 2-chloroacetophenone given by intraperitoneal injection.
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Color/Form

Crystals from dilute alcohol, carbon tetrachloride, or light petroleum, Solid at 20 °C, Colorless to gray crystalline solid, White crystals, Plates from dilute alcohol; rhombic leaves from petroleum ether

CAS No.

532-27-4, 8007-12-3
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Melting Point

133.7 °F (NTP, 1992), 56.5 °C, 54-59 °C, 134 °F
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Synthesis routes and methods I

Procedure details

To a solution of acetophenone (5.00 g, 41.6 mmol) in DCM (42 ml), was added benzyltrimethylammonium tetrachloroiodate (28.8 g, 83.0 mmol). The reaction was heated at 60° C. for 1 hour, then the solvent was evaporated under vacuum. The residue was portioned between DCM (300 ml) and water (300 ml). The organic phase was washed sequentially with aqueous Na2S2O5 and brine, dried over Na2SO4, filtered and evaporated to dryness. The residue was triturated with petroleum ether to obtain 2-chloro-1-phenylethanone (4.90 g, 76.2% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under the atomosphere of nitrogen gas, diisopropylamine (0.6605 g) was added to 6.67 mL of 0.9 M n-butylmagnesium chloride/tetrahydrofuran (6 mmol). The mixture was stirred a room temperature for 4 hours, after which it was cooled to 0° C. Then, a solution of 284 mg (3.0 mmol) of monochloroacetic acid and 136 mg (1 mmol) of methyl benzoate in 5 mL of tetrahydrofuran was added portionwise for 1 minutes. This mixture was stirred at 0° C. for 30 minutes and, while the temperature was allowed to rise to room temperature, further stirred for 30 minutes. This reaction mixture was poured in 1N-HCl (30 mL) and extracted with ethyl acetate (30 mL×2). The extract was washed with saturated aqueous NaHCO3 solution (30 mL×1) and water (30 mL×1) in that order and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated to provide a light-yellow oil. Comparative HPLC analysis of this oil with an authentic sample revealed that the oil was predominantly composed of the objective phenacyl chloride (reaction yield 73.7%). Diisopropylbenzamide (reaction yield 0.4%) was obtained as a byproduct.
Quantity
0.6605 g
Type
reactant
Reaction Step One
Name
n-butylmagnesium chloride tetrahydrofuran
Quantity
6.67 mL
Type
reactant
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step Two
Quantity
136 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Yield
73.7%

Synthesis routes and methods III

Procedure details

To 5 mL of tetrahydrofuran was added hexamethyldisilazane (6.6 mmol) under the atomosphere of nitrogen gas and after the solution was cooled to 0° C., 6.67 mL of 0.9 M n-butylmagnesium chloride/tetrahydrofuran (6 mmol) was added. The mixture was stirred at 0° C. for 10 minutes. Then, after cooling to -30° C., a solution of 284 mg (3.0 mmol) of monochloroacetic acid and 136 mg (1 mmol) of methyl benzoate in 5 mL of tetrahydrofuran was added dropwise for 5 minutes. This mixture was stirred at -30° C. for 30 minutes and, while the temperature was allowed to rise to room temperature, was further stirred for 1 hour. This reaction mixture was poured in 1N-HCl (50 mL) and extracted with ethyl acetate (50 mL×2). The extract was washed with saturated aqueous NaHCO3 solution (50 mL×1) and water (30 mL×1) in that order and dries over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated to provide a light-yellow oil. Comparative HPLC analysis of this oil with an authentic sample revealed that the oil was predominantly composed of the objective phenacyl chloride (reaction yield 84.3%). Methylbenzoate (reaction yield 17.5%) was obtained as a byproduct.
Name
n-butylmagnesium chloride tetrahydrofuran
Quantity
6.67 mL
Type
reactant
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step Two
Quantity
136 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
6.6 mmol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
84.3%

Synthesis routes and methods IV

Procedure details

Benzene (0.5 mL), chloroacetyl chloride (120 mg), and aluminium chloride (180 mg) were reacted in dichloromethane (1.5 mL) at from −40° C. to room temperature for 2 hours. The resultant was treated in the same manner as described in Example 1 to obtain the title compound (11 mg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A reaction mixture, comprising ortho-chloroacetophenone (2-chloroacetophenone; 250 mM), as well as NADH (0.04 equivalent, based on the ketone), and sodium formate (5.5 equivalents, based on the ketone) at enzyme amounts of 60 U/mmol of an (S)-ADH from R. erythropolis (expr. in E. coli) and 60 U/mmol of a formate dehydrogenase from Candida boidinii (double mutants: C23S, C262A; expr. in E. coli), is stirred at a reaction temperature of 30° C. over a period of 72 hours in 50 ml of a phosphate buffer (100 mM; pH 7.0). Samples are taken during this period of time and the particular conversion is determined via HPLC. After 72 hours, complete conversion of the ketone to the desired alcohol was found. The organic components are then extracted with 2×50 ml methyl tert-butyl ether, the aqueous phase is discarded and the organic phase is dried. The filtrate which results after filtration is freed from the readily volatile constituents in vacuo and the resulting residue is investigated in respect of the formation rate by analysis via HPLC and 1H nuclear magnetic resonance spectroscopy. A formation rate of >99% was determined (FIG. 3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
50 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroacetophenone
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Reactant of Route 6
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